N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzamide and pyrimidine groups. One common method involves the use of a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of diseases like Alzheimer’s . By binding to these targets, the compound can modulate their activity and influence downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C21H19N7O2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H19N7O2/c1-30-17-9-3-14(4-10-17)13-18-25-21(28-27-18)26-19(29)15-5-7-16(8-6-15)24-20-22-11-2-12-23-20/h2-12H,13H2,1H3,(H,22,23,24)(H2,25,26,27,28,29) |
InChI Key |
XVFZQPNOPJWLCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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